![molecular formula C38H26N2O4 B2739476 4-benzoyl-N-[3-[(4-benzoylbenzoyl)amino]naphthalen-2-yl]benzamide CAS No. 313480-86-3](/img/structure/B2739476.png)
4-benzoyl-N-[3-[(4-benzoylbenzoyl)amino]naphthalen-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Benzamides, such as 4-benzoyl-N-[3-[(4-benzoylbenzoyl)amino]naphthalen-2-yl]benzamide, can be synthesized through direct condensation of benzoic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . The use of this method has several advantages, including the use of a superior and recoverable catalyst, low reaction times, a simple procedure, high yield, and an eco-friendly process .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-benzoyl-N-[3-[(4-benzoylbenzoyl)amino]naphthalen-2-yl]benzamide are not detailed in the search results. The molecular weight is 574.636.Scientific Research Applications
Antioxidant Properties
Benzamides, including our compound of interest, exhibit antioxidant activity. Researchers have investigated their ability to scavenge free radicals and chelate metal ions. These properties are crucial for protecting cells from oxidative damage and preventing diseases associated with oxidative stress .
Antibacterial Activity
The synthesized benzamide compounds have been tested for their in vitro antibacterial activity against both gram-positive and gram-negative bacteria. Some of these compounds demonstrated effective inhibition of bacterial growth. Understanding their antibacterial mechanisms can contribute to the development of novel antimicrobial agents .
Drug Discovery and Medicinal Chemistry
Benzamides play a significant role in drug discovery. They have been explored as potential drug candidates for various conditions, including cancer, hyperactivity, hypercholesterolemia, and anti-inflammatory treatments. Researchers investigate their pharmacological properties and optimize their structures for therapeutic use .
Industrial Applications
Beyond medicine, benzamides find applications in industrial sectors such as plastics, rubber, paper, and agriculture. Their chemical properties make them useful in various processes, including polymerization, adhesion, and material modification .
Anti-Tubercular Research
While not directly related to our compound, other substituted benzamides have been studied for their anti-tubercular activity. Researchers design and synthesize derivatives to combat Mycobacterium tuberculosis. These investigations contribute to the fight against tuberculosis .
Biochemical Research and Protein Interactions
Benzamides are structural components found in natural products, proteins, and synthetic intermediates. Understanding their interactions with biological molecules provides insights into protein-ligand binding and potential therapeutic targets. Researchers explore their roles in cellular processes and signaling pathways .
Mechanism of Action
Future Directions
Benzamides have been identified as a priority area of research in the pharmaceutical industry . They are used in the synthesis of a variety of potential drug compounds . Therefore, future research may focus on developing new synthetic methods for this type of compounds, exploring their potential therapeutic uses, and improving their safety and efficacy.
properties
IUPAC Name |
4-benzoyl-N-[3-[(4-benzoylbenzoyl)amino]naphthalen-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H26N2O4/c41-35(25-9-3-1-4-10-25)27-15-19-29(20-16-27)37(43)39-33-23-31-13-7-8-14-32(31)24-34(33)40-38(44)30-21-17-28(18-22-30)36(42)26-11-5-2-6-12-26/h1-24H,(H,39,43)(H,40,44) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJXIKJBPXYEFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=CC=CC=C4C=C3NC(=O)C5=CC=C(C=C5)C(=O)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzoyl-N-[3-[(4-benzoylbenzoyl)amino]naphthalen-2-yl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-((tert-Butoxycarbonyl)amino)-5-thiaspiro[3.5]nonane-2-carboxylic acid 5,5-dioxide](/img/structure/B2739393.png)
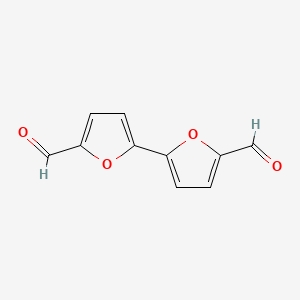

![Thieno[3,2-c]quinolin-4(5H)-one](/img/structure/B2739397.png)
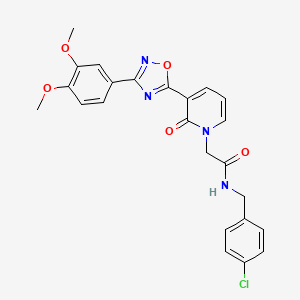
![3-(3-methoxyphenyl)-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}propanamide](/img/structure/B2739400.png)
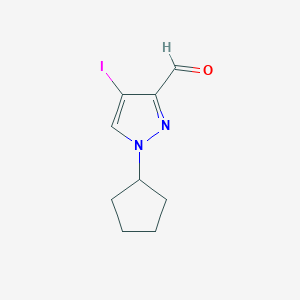

![5-Prop-2-ynylpyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2739407.png)


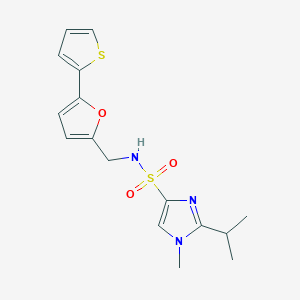
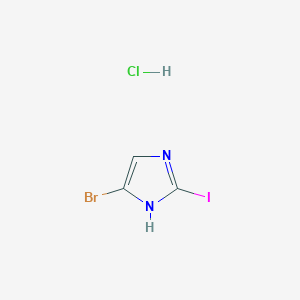
![(4-Chlorophenyl){4-[2-hydroxy-3-(4-morpholinyl)propoxy]phenyl}methanone](/img/structure/B2739416.png)